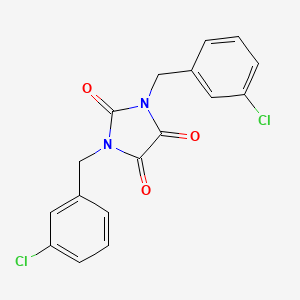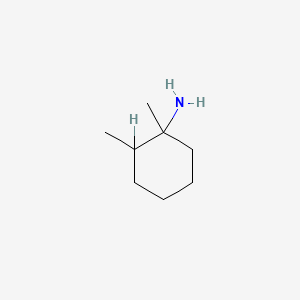![molecular formula C7H5N3O B2867382 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 15370-81-7](/img/structure/B2867382.png)
Pyrido[2,3-D]pyridazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-D]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the class of pyridazines. It is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用機序
Target of Action
Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the modulation of the targets’ functions, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets . For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which plays a key role in cell survival and growth . It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, inhibition of tyrosine kinase can lead to decreased cell proliferation, while inhibition of phosphatidylinositol-3 kinase can result in reduced cell survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-D]pyridazin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst can lead to the formation of the desired pyridazinone structure. Another method involves the use of hydrazine derivatives and dicarbonyl compounds, which undergo cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Pyrido[2,3-D]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Pyrido[2,3-D]pyridazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
Pyrido[4,3-D]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
Pyridazine: A simpler heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Uniqueness
Pyrido[2,3-D]pyridazin-5(6H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
6H-pyrido[2,3-d]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLCTHXZKHGREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylphenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867300.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![1-(propan-2-yl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2867305.png)


![N-(3,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2867311.png)
![N-(2,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867312.png)
![6-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2867313.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)
![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)

![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)
![2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2867322.png)
